molecular formula C15H16F3N3O3 B1398647 2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole CAS No. 1053656-77-1

2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole

Cat. No. B1398647
M. Wt: 343.3 g/mol
InChI Key: NUEURVCOCJIGOK-UHFFFAOYSA-N
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Description

2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole is a useful research compound. Its molecular formula is C15H16F3N3O3 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ring Transformation in Heterocycles

Hussein et al. (1994) explored the transformation of 4-Amino-Δ2-1,2,4-oxadiazolines into corresponding 2-arylamino-1,3,4-oxadiazoles through reactions with phenyl isocyanate and trifluoroacetic anhydride. This research provides insight into the chemical transformations and potential applications of compounds like 2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole in synthetic chemistry (Hussein et al., 1994).

Novel Bioactive 1,2,4-Oxadiazole Derivatives

Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole natural product analogs, showcasing the potential of these compounds in developing new pharmacological agents. Although the focus was not directly on the specific compound , this research highlights the broader relevance of 1,2,4-oxadiazole derivatives in medicinal chemistry (Maftei et al., 2013).

Spectral and Density Functional Studies

Gaenko et al. (2006) conducted spectral and density functional studies on 2-R-5-phenyl-1,3,4-oxadiazoles, which include derivatives like 2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole. This research contributes to the understanding of the electronic structure and photophysical properties of these compounds (Gaenko et al., 2006).

Luminescence in Oxadiazole Derivatives

Cooper et al. (2022) investigated the delayed luminescence in certain 1,3,4-oxadiazole derivatives, which is pertinent to the study of 2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole. This research contributes to the understanding of the photophysical properties of these compounds, which is vital for their application in optoelectronics (Cooper et al., 2022).

Antioxidant Activity

Shakir et al. (2014) and Ahsan et al. (2020) explored the antioxidant properties of 1,3,4-oxadiazole derivatives. These studies are significant as they provide insights into the potential application of such compounds, including 2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole, in addressing oxidative stress-related issues (Shakir et al., 2014), (Ahsan et al., 2020).

properties

IUPAC Name

tert-butyl N-[[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-14(2,3)24-13(22)19-8-11-20-21-12(23-11)9-4-6-10(7-5-9)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEURVCOCJIGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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